molecular formula C10H13NO B3048681 N-Ethyl-4-methoxybenzimine CAS No. 17972-12-2

N-Ethyl-4-methoxybenzimine

Cat. No. B3048681
CAS RN: 17972-12-2
M. Wt: 163.22 g/mol
InChI Key: DCJSLGAOLYOQBB-UHFFFAOYSA-N
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Description

“N-Ethyl-4-methoxybenzimide” is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 and is typically found in powder form .


Synthesis Analysis

While specific synthesis methods for “N-Ethyl-4-methoxybenzimide” were not found in the search results, general methods for synthesizing similar compounds often involve nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-4-methoxybenzimide” is characterized by its molecular formula C10H13NO2 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .


Physical And Chemical Properties Analysis

“N-Ethyl-4-methoxybenzimide” is a powder with a melting point of 66-67 degrees Celsius .

Scientific Research Applications

Dopamine Receptor Research

N-Ethyl-4-methoxybenzimine analogs have been utilized in the study of dopamine receptors. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, was employed as a high-affinity and selective dopamine D(4) receptor ligand in research. This compound helped in determining the binding profile at dopamine D(4) and D(2) receptors, contributing to a better understanding of these receptors' function in the nervous system (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Anticancer Research

In the field of anticancer research, derivatives of N-Ethyl-4-methoxybenzimine have been synthesized and evaluated. For instance, compounds derived from ethyl paraben, which is structurally related to N-Ethyl-4-methoxybenzimine, were synthesized and tested for their anticancer activities. These compounds showed potential effectiveness against various cancer cell lines, contributing to the development of new anticancer agents (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

Nonlinear Optical Properties

Studies have also been conducted on the nonlinear optical properties of hydrazones derived from N-Ethyl-4-methoxybenzimine. These compounds have demonstrated potential for applications in optical devices, such as optical limiters and switches. This is due to their notable optical power limiting behavior and other relevant optical properties (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Positron Emission Tomography (PET) Imaging

N-Ethyl-4-methoxybenzimine analogs have been used in PET imaging studies, particularly in researching the serotonergic neurotransmission system. Compounds like [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine have been utilized to study 5-HT(1A) receptors, offering insights into the function of these receptors in the brain (Plenevaux et al., 2000).

Safety and Hazards

The safety information for “N-Ethyl-4-methoxybenzimide” includes hazard statements H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-Ethyl-4-methoxybenzimide” were not found in the search results, the development of new antimicrobial drugs and the continuous exploration of new compounds are general future directions in the field of chemical research .

properties

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJSLGAOLYOQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513163
Record name (E)-N-Ethyl-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-methoxybenzimine

CAS RN

17972-12-2
Record name (E)-N-Ethyl-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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